molecular formula C23H26N2O3S B2822768 3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline CAS No. 867040-18-4

3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

Cat. No. B2822768
M. Wt: 410.53
InChI Key: JCSQHBSGBKJOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a dimethylphenyl group, and a methoxy group attached to a quinoline ring.

Scientific Research Applications

Photooxidation and Singlet Oxygen Generation

A study by Li and Ye (2019) explored the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide, highlighting the potential application of quinoline derivatives in photochemistry. This research indicates the use of such compounds in catalytic processes under mild conditions, which could have significant implications for industrial and environmental chemistry (Li & Ye, 2019).

Synthesis and Reactivity Studies

Shan, Ellern, and Espenson (2002) conducted synthesis and reactivity studies on methyloxorhenium(V) complexes, which include quinoline derivatives. This research contributes to understanding the catalytic properties of these compounds, particularly in the context of sulfoxidation reactions (Shan, Ellern, & Espenson, 2002).

Neuroprotective Effects

Takahashi et al. (1997) investigated the neuroprotective effects of a quinoline derivative in a rat model of cerebral ischemia. This study reveals the potential of quinoline derivatives in medical research, particularly in the treatment or prevention of neurological damage (Takahashi et al., 1997).

Tubulin Polymerization Inhibition

Lee et al. (2011) examined the impact of quinoline derivatives on tubulin polymerization, discovering compounds with substantial antiproliferative activity against various cell lines. This study underscores the potential application of quinoline derivatives in cancer research and therapy (Lee et al., 2011).

Insecticidal Activity

Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal activity of pyridine derivatives, including quinoline-based compounds. This research highlights the potential use of these compounds in agricultural and pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Evaluation

Fadda, El-Mekawy, and AbdelAal (2016) synthesized and evaluated quinolinium sulfonate derivatives for their antimicrobial and antifungal activities. This study contributes to the field of pharmaceutical chemistry, particularly in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Anticancer Activities

Solomon, Pundir, and Lee (2019) designed and synthesized 4-aminoquinoline sulfonyl analogs to enhance their anticancer activities. This research provides insights into the development of effective and safe anticancer agents (Solomon, Pundir, & Lee, 2019).

Safety And Hazards

As this compound is intended for research use only, it is not suitable for human or veterinary use. Specific safety and hazard information is not available in the current literature.

Future Directions

Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are important future directions in this field .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSQHBSGBKJOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

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